molecular formula C15H31NO6 B12673284 2-(2-Aminoethoxy)ethanol;undecanedioic acid CAS No. 292601-81-1

2-(2-Aminoethoxy)ethanol;undecanedioic acid

Cat. No.: B12673284
CAS No.: 292601-81-1
M. Wt: 321.41 g/mol
InChI Key: CBUUCVKJNPKLRV-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)ethanol;undecanedioic acid is a compound that combines the properties of an amino alcohol and a dicarboxylic acid. 2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents, while undecanedioic acid is a long-chain dicarboxylic acid. This combination makes the compound versatile for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

For undecanedioic acid, it is commonly synthesized through the oxidation of undecylenic acid, which is derived from castor oil. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions .

Industrial Production Methods

Undecanedioic acid is produced industrially by the oxidation of undecylenic acid in large reactors. The process is carefully monitored to ensure the complete conversion of the starting material to the desired dicarboxylic acid .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:

Undecanedioic acid primarily undergoes reactions typical of carboxylic acids, such as:

Common Reagents and Conditions

Major Products Formed

    Oxidation of 2-(2-Aminoethoxy)ethanol: Aldehydes, carboxylic acids.

    Reduction of 2-(2-Aminoethoxy)ethanol: Primary amines.

    Esterification of Undecanedioic Acid: Esters.

    Amidation of Undecanedioic Acid: Amides.

Scientific Research Applications

2-(2-Aminoethoxy)ethanol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the synthesis of bioconjugate materials for drug delivery and protein labeling.

    Medicine: As a component in the formulation of pharmaceuticals and as a linker in the synthesis of therapeutic agents.

    Industry: In the production of surfactants, colorants, and foam stabilizers.

Undecanedioic acid is used in:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)ethanol involves its ability to act as a spacer or linker in bioconjugate materials. It facilitates the attachment of therapeutic agents to target molecules, enhancing their efficacy and specificity .

Undecanedioic acid exerts its effects through its carboxylic acid groups, which can form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethoxy)ethanol is unique due to its dual functionality as an amino alcohol, making it versatile for various chemical reactions and applications. Undecanedioic acid stands out for its long carbon chain, which imparts unique properties such as increased hydrophobicity and flexibility in polymer applications .

Properties

CAS No.

292601-81-1

Molecular Formula

C15H31NO6

Molecular Weight

321.41 g/mol

IUPAC Name

2-(2-aminoethoxy)ethanol;undecanedioic acid

InChI

InChI=1S/C11H20O4.C4H11NO2/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15;5-1-3-7-4-2-6/h1-9H2,(H,12,13)(H,14,15);6H,1-5H2

InChI Key

CBUUCVKJNPKLRV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCCC(=O)O.C(COCCO)N

Origin of Product

United States

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